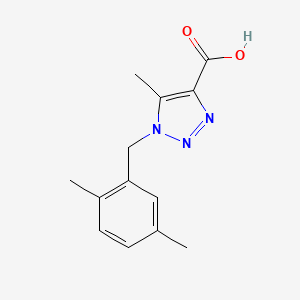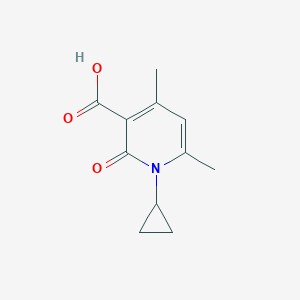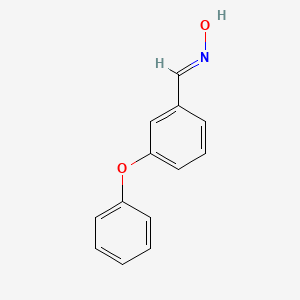
3-Phenoxybenzaldehyde oxime
Descripción general
Descripción
3-Phenoxybenzaldehyde oxime is an organic compound with the molecular formula C13H11NO2. It is a derivative of benzaldehyde, where the aldehyde group is converted to an oxime group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Aplicaciones Científicas De Investigación
3-Phenoxybenzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
The primary target of 3-Phenoxybenzaldehyde oxime is acetylcholinesterase (AChE) . AChE is a critical enzyme in the nervous system that breaks down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system. By targeting AChE, this compound can influence nerve signal transmission .
Mode of Action
This compound interacts with its target, AChE, through a process known as reactivation . The oxime moiety of the compound acts as a strong nucleophile, displacing the phosphoryl moiety from the enzyme . This reactivation process is essentially irreversible, leading to significant changes in the activity of AChE .
Biochemical Pathways
The action of this compound primarily affects the cholinergic pathway . By reactivating AChE, the compound can restore the breakdown of acetylcholine, thereby normalizing neurotransmission within this pathway .
Pharmacokinetics
This can impact their bioavailability within the central nervous system (CNS), potentially limiting their effectiveness .
Result of Action
The reactivation of AChE by this compound can lead to the normalization of acetylcholine levels in the nervous system . This can alleviate symptoms associated with disrupted acetylcholine metabolism, such as those seen in organophosphorus poisoning .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a permanent cationic charge in oximes can make these compounds inefficient in crossing the BBB . This can limit their effectiveness in the CNS. Additionally, factors such as pH and temperature could potentially influence the stability and reactivity of the compound .
Análisis Bioquímico
Biochemical Properties
3-Phenoxybenzaldehyde oxime interacts with various enzymes and proteins in biochemical reactions . Oximes, including this compound, have been reported to have significant roles as acetylcholinesterase reactivators . They have been associated with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities .
Cellular Effects
In terms of cellular effects, this compound has been associated with potential immunotoxicity . It has been shown to produce cell cycle arrest, inhibition of cell differentiation, and generation of reactive oxygen species . Many oximes, including this compound, are kinase inhibitors and have been shown to inhibit over 40 different kinases .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression . It can be synthesized from benzaldehyde and hydroxylamine hydrochloride in the presence of a base . The reaction at room temperature in methanol gives 9% E-isomer and 82% Z-isomer .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at room temperature .
Metabolic Pathways
This compound is involved in the degradation pathway of deltamethrin, a pyrethroid insecticide . During this degradation, 3-Phenoxybenzaldehyde is one of the intermediate products .
Transport and Distribution
It is known that the compound is a solid at room temperature .
Subcellular Localization
It is known that the compound is a solid at room temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Phenoxybenzaldehyde oxime can be synthesized through the reaction of 3-phenoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The general reaction is as follows:
C6H5O-C6H4CHO+NH2OH⋅HCl→C6H5O-C6H4CH=NOH+H2O+NaCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions, such as the Beckmann rearrangement, to form amides or nitriles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic conditions, such as sulfuric acid, are often employed in the Beckmann rearrangement.
Major Products Formed:
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Amides or nitriles.
Comparación Con Compuestos Similares
- Benzaldehyde oxime
- 4-Phenoxybenzaldehyde oxime
- 2-Phenoxybenzaldehyde oxime
Comparison: 3-Phenoxybenzaldehyde oxime is unique due to the position of the phenoxy group on the benzene ring, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different physical and chemical properties, making it suitable for specific applications.
Propiedades
IUPAC Name |
(NE)-N-[(3-phenoxyphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-14-10-11-5-4-8-13(9-11)16-12-6-2-1-3-7-12/h1-10,15H/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJVECPZAOPMNW-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



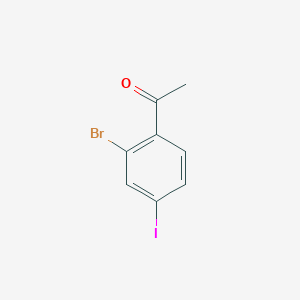
![2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B3033916.png)
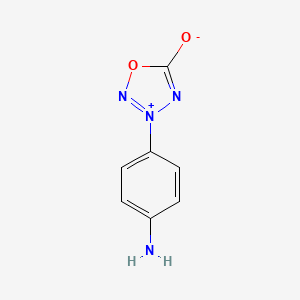
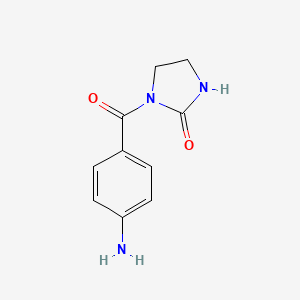
![[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] (E)-3-phenylprop-2-enoate](/img/structure/B3033923.png)
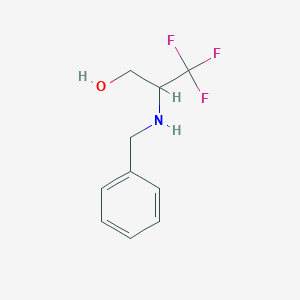
![methyl (Z)-2-benzamido-3-[[(Z)-2-benzamido-3-methoxy-3-oxoprop-1-enyl]carbamothioylamino]prop-2-enoate](/img/structure/B3033925.png)
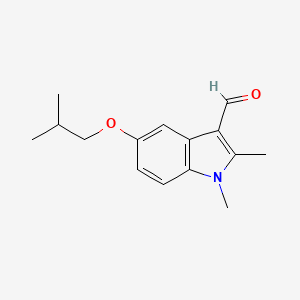
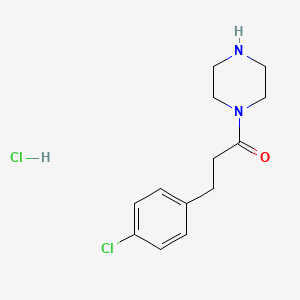
![5-[(Dimethylamino)methyl]-3-methyl-1-benzofuran-2-carboxylic acid hydrochloride](/img/structure/B3033930.png)
